molecular formula C19H23N3O3 B5815930 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide

Cat. No. B5815930
M. Wt: 341.4 g/mol
InChI Key: AVPSKJFPEIHVEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide, commonly known as FGIN-1-27, is a synthetic compound that has shown promising results in various scientific research applications. It belongs to the class of N-substituted piperazines and is a potent antagonist of the dopamine D3 receptor. FGIN-1-27 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

FGIN-1-27 acts as a potent antagonist of the dopamine D3 receptor. The dopamine D3 receptor is involved in the regulation of reward and motivation pathways in the brain. By blocking the dopamine D3 receptor, FGIN-1-27 can modulate the activity of these pathways, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
FGIN-1-27 has been shown to have various biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animal models of addiction. FGIN-1-27 has also been shown to have antidepressant effects in animal models of depression. Additionally, FGIN-1-27 has been shown to improve cognitive function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of FGIN-1-27 is its high affinity for the dopamine D3 receptor, which makes it a potent tool for studying the role of this receptor in various neurological and psychiatric disorders. However, one of the limitations of FGIN-1-27 is its potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of FGIN-1-27. One potential direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another direction is to develop more selective dopamine D3 receptor antagonists that can reduce the potential off-target effects of FGIN-1-27. Additionally, further studies are needed to understand the long-term effects of FGIN-1-27 on the brain and behavior.

Synthesis Methods

The synthesis of FGIN-1-27 involves the reaction of 1-(2-furanyl)-2-nitroethylene with 4-(2-chloroethyl)-1-piperazinecarboxylic acid isobutylamide in the presence of a reducing agent such as palladium-carbon. The resulting compound is then treated with acetic anhydride to obtain the final product.

Scientific Research Applications

FGIN-1-27 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical regions of the brain. FGIN-1-27 has been studied for its potential use in the treatment of addiction, depression, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-14(2)19(24)22-11-9-21(10-12-22)16-7-4-3-6-15(16)20-18(23)17-8-5-13-25-17/h3-8,13-14H,9-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPSKJFPEIHVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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